molecular formula C15H19N3O2 B11851540 3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B11851540
M. Wt: 273.33 g/mol
InChI Key: NQGXDQHYHGWVIQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spiro compound that has garnered attention due to its unique structure and potential applications in various fields. Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and stable framework. This particular compound features a triazaspirodecane core with a methoxyphenyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave-assisted conditions . This approach is favored due to its efficiency, yielding higher amounts of the desired product in a shorter time compared to conventional methods.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis or employing continuous flow reactors to ensure consistent and high-yield production. The choice of method depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[45]dec-3-en-2-one stands out due to its triazaspirodecane core, which provides a rigid and stable framework

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-1,4,8-triazaspiro[4.5]dec-1-en-3-one

InChI

InChI=1S/C15H19N3O2/c1-18-14(19)13(11-3-5-12(20-2)6-4-11)17-15(18)7-9-16-10-8-15/h3-6,16H,7-10H2,1-2H3

InChI Key

NQGXDQHYHGWVIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCNCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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